An In-depth Technical Guide to the Chemical Properties of N-Methylaniline and a Predictive Analysis of N-methyl-N-[2-(methylamino)ethyl]aniline
An In-depth Technical Guide to the Chemical Properties of N-Methylaniline and a Predictive Analysis of N-methyl-N-[2-(methylamino)ethyl]aniline
Part 1: Core Chemical Properties of N-Methylaniline
N-methylaniline (NMA) is a primary derivative of aniline and a vital organic compound with the chemical formula C₆H₅NH(CH₃).[1] This viscous, colorless to pale yellow liquid has a characteristic weak, ammonia-like odor and is known to darken to a reddish-brown color upon exposure to air and light.[2][3] It serves as a crucial intermediate in the synthesis of various dyes, agrochemicals, and other specialized organic products.[1][2][4]
Physical and Chemical Properties
The physical and chemical characteristics of N-methylaniline are summarized in the table below. It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, ether, and chloroform.[2][3]
| Property | Value | Source |
| Molecular Formula | C₇H₉N | [1] |
| Molar Mass | 107.15 g/mol | [4] |
| Appearance | Colorless to light brown oily liquid | [2][3] |
| Boiling Point | 195.6 °C | [2] |
| Melting Point | -57.2 °C | [2] |
| Density | 0.99 g/mL | [1] |
| Flash Point | 79.4 °C | [2] |
| Vapor Pressure | 0.3 mmHg at 20 °C | [2] |
Synthesis of N-Methylaniline
The industrial synthesis of N-methylaniline can be achieved through several established methods. The choice of synthetic route often depends on the desired purity, scale, and economic viability.
1.2.1 Alkylation of Aniline with Dimethyl Sulfate:
A common laboratory and industrial method involves the direct methylation of aniline using dimethyl sulfate.[5] In this process, dimethyl sulfate is added dropwise to a mixture of aniline and water at a controlled temperature, typically below 10°C. A 30% sodium hydroxide solution is then added to neutralize the reaction mixture. The resulting organic layer, containing a mixture of aniline, N-methylaniline, and N,N-dimethylaniline, is then purified.[5]
1.2.2 Reductive N-Alkylation of Aniline with Methanol:
A more atom-economical and greener approach is the reductive N-alkylation of aniline with methanol. This reaction is typically carried out at elevated temperatures (180-280°C) over a copper-containing catalyst.[6] The process involves the reduction of the catalyst followed by the reaction of aniline and methanol. The final product is isolated from the catalyzate by rectification.[6]
1.2.3 Synthesis from Chlorobenzene and Methylamine:
An alternative route involves the reaction of chlorobenzene with aqueous methylamine in the presence of a cuprous chloride catalyst. The reaction is conducted at approximately 215°C. This method yields a mixture of N-methylaniline and N,N-dimethylaniline.[7]
Experimental Protocol: Synthesis of N-Methylaniline via Reductive Alkylation
-
Step 1: Catalyst Activation: A copper-containing catalyst is placed in a tubular steel reactor and reduced at 180-200°C in the presence of exhausting gases from the process.[6]
-
Step 2: Reaction: A mixture of aniline and methanol is fed into the reactor at a volume rate of 0.3-0.7 h⁻¹ with a molar ratio of aniline to exhausting gases of 1:(1-10). The reaction is maintained at a temperature of 180-280°C.[6]
-
Step 3: Work-up and Purification: The resulting catalyzate is subjected to rectification to isolate N-methylaniline with a purity of 98.0-99.2 wt.%.[6]
Caption: Spectroscopic techniques for N-methylaniline characterization.
Part 3: Reactivity and Applications
N-methylaniline's reactivity is centered around the nitrogen atom and the aromatic ring.
Reactivity
-
Basicity: As a secondary amine, N-methylaniline is basic, though less so than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring.
-
N-Alkylation: The nitrogen can be further alkylated to form tertiary amines, such as N,N-dimethylaniline. [8]* Electrophilic Aromatic Substitution: The methylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions on the benzene ring.
Applications
-
Dye and Pigment Intermediate: N-methylaniline is a precursor in the manufacturing of various dyes and pigments. [4]* Agrochemical Synthesis: It serves as an intermediate in the production of certain agrochemicals. [2]* Polymer Additives and Specialty Chemicals: It is used in the synthesis of polymer additives and other specialty chemicals. [4]
Part 4: Predictive Analysis of N-methyl-N-[2-(methylamino)ethyl]aniline
While specific experimental data for N-methyl-N-[2-(methylamino)ethyl]aniline is not available, its chemical properties can be predicted by considering the structural contributions of its constituent parts: the N-methylaniline core and the N-[2-(methylamino)ethyl] substituent.
Predicted Physical Properties
The addition of the N-[2-(methylamino)ethyl] group would significantly increase the molecular weight and polarity compared to N-methylaniline. This would likely result in a higher boiling point and increased water solubility. The presence of two amine functional groups would also enhance its hygroscopic nature.
Predicted Spectroscopic Properties
-
NMR Spectroscopy: The ¹H NMR spectrum would be more complex than that of N-methylaniline. We would expect to see signals corresponding to the N-methyl protons on the aniline nitrogen, the methylene protons of the ethyl chain, the N-H proton of the secondary amine, and the methyl protons on the terminal amino group, in addition to the aromatic protons.
-
IR Spectroscopy: The IR spectrum would show N-H stretching bands for the secondary amine, as well as C-H and C-N stretching vibrations. The presence of two amine groups may lead to broader or more complex N-H absorption bands.
-
Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of N-methyl-N-[2-(methylamino)ethyl]aniline. The fragmentation pattern would likely involve cleavage of the ethyl chain and loss of methyl groups.
Predicted Reactivity
The presence of two basic nitrogen centers would make N-methyl-N-[2-(methylamino)ethyl]aniline a stronger base than N-methylaniline. Both nitrogen atoms would be susceptible to alkylation and other reactions typical of secondary amines. The aromatic ring would remain activated towards electrophilic substitution, directed by the N-methyl-N-[2-(methylamino)ethyl] group.
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N-(2-Hydroxyethyl)-N-methylaniline. (n.d.). NIST WebBook. [Link]
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2-(N-Methylanilino)ethanol | C9H13NO | CID 62340 - PubChem. (n.d.). PubChem. [Link]
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infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]
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Theoretical And Experimental Vibrational Spectroscopic Studies on Aniline and 2-Methylaniline. (n.d.). ResearchGate. [Link]
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Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). Nature. [Link]
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mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]
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